1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with the molecular formula C25H30N2O5 and a molecular weight of 438.528 g/mol . This compound is known for its unique structural features, which include a pyrrolone core substituted with various functional groups such as dimethylaminoethyl, ethoxyphenyl, hydroxy, and methoxybenzoyl groups.
Preparation Methods
The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the pyrrolone core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Scientific Research Applications
1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1-[2-(DIMETHYLAMINO)ETHYL]-5-(4-ETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include:
4-[2-(DIMETHYLAMINO)ETHYL]MORPHOLINE: Known for its use in proteomics research.
N-[2-(DIMETHYLAMINO)ETHYL]-1,8-NAPHTHALIMIDE: Utilized as a photoinitiator in polymer chemistry.
DIMETHYLAMINOETHANOL: Commonly used in the synthesis of various organic compounds.
Properties
Molecular Formula |
C25H30N2O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H30N2O5/c1-6-32-18-9-7-17(8-10-18)22-21(24(29)25(30)27(22)14-13-26(3)4)23(28)20-12-11-19(31-5)15-16(20)2/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ |
InChI Key |
DHTHUQZIYHIDJW-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
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